Piperidin-4-ol-d9

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

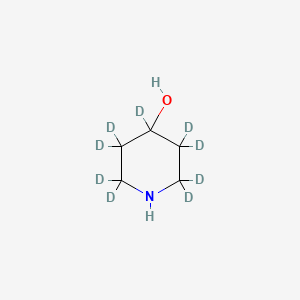

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C5H11NO |

|---|---|

Molekulargewicht |

110.20 g/mol |

IUPAC-Name |

2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-ol |

InChI |

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,5D |

InChI-Schlüssel |

HDOWRFHMPULYOA-UHUJFCCWSA-N |

Isomerische SMILES |

[2H]C1(C(NC(C(C1([2H])O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Kanonische SMILES |

C1CNCCC1O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Piperidin-4-ol-d9 for Researchers and Drug Development Professionals

An Introduction to Piperidin-4-ol-d9: A Powerful Tool in Quantitative Analysis

This compound is the deuterated form of Piperidin-4-ol, a heterocyclic amine containing a six-membered ring with a hydroxyl group at the 4-position. The replacement of nine hydrogen atoms with their stable, heavier isotope, deuterium, renders this compound an invaluable tool in modern analytical chemistry, particularly in the field of drug development and pharmacokinetic studies. Its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry (MS), including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

The piperidine nucleus is a fundamental structural motif found in a vast array of pharmaceuticals and biologically active compounds.[2][3] Consequently, the ability to accurately quantify the concentration of piperidine-containing analytes in complex biological matrices is of paramount importance. Deuterated internal standards, such as this compound, are the gold standard for such quantitative bioanalysis.

Core Principles of Deuterated Internal Standards

The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. A known quantity of the deuterated standard is added to a sample containing the non-deuterated (or "light") analyte of interest. The deuterated standard is chemically identical to the analyte, meaning it exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the analyte by the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, any variations in sample handling, extraction efficiency, or instrument response can be effectively normalized, leading to highly accurate and precise quantification.

Physicochemical Properties

Table 1: Physicochemical Properties of Piperidin-4-ol (Non-deuterated)

| Property | Value | Reference |

| Molecular Formula | C5H11NO | [4] |

| Molar Mass | 101.15 g/mol | [4] |

| Melting Point | 86-90°C | [4] |

| Boiling Point | 108-114 °C/10 mmHg | [4] |

| CAS Number | 5382-16-1 | [4] |

Synthesis of this compound

The synthesis of deuterated compounds like this compound typically involves the use of deuterated reagents. While a specific, detailed protocol for the synthesis of this compound is not publicly documented, a common approach for producing deuterated piperidines involves the reduction of a corresponding pyridinone or piperidinone precursor using a deuterated reducing agent.

One plausible synthetic route could involve the reduction of 4-piperidone using a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). The starting 4-piperidone itself can be synthesized through various methods, including the Mannich condensation.[3][5][6]

Experimental Protocols: Application of this compound as an Internal Standard in LC-MS/MS Analysis

The following represents a generalized, yet detailed, experimental protocol for the use of this compound as an internal standard in a typical bioanalytical LC-MS/MS workflow for the quantification of a hypothetical piperidine-containing drug candidate, "Analyte X."

Objective: To accurately quantify the concentration of Analyte X in human plasma samples.

Materials and Reagents:

-

Analyte X reference standard

-

This compound (as internal standard)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Workflow Diagram:

Caption: Workflow for bioanalytical quantification using an internal standard.

Detailed Methodologies:

1. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Analyte X in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From these stock solutions, prepare a series of working solutions for calibration standards and quality controls (QCs) by serial dilution in a 50:50 methanol:water mixture.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in the same diluent.

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 10 µL of the 100 ng/mL internal standard working solution (this compound).

-

Vortex briefly to mix.

-

Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions:

Table 2: Illustrative LC-MS/MS Parameters

| Parameter | Condition |

| HPLC Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Analyte X: [M+H]+ → Fragment ion (specific to analyte) This compound: [M+H]+ → Fragment ion (e.g., m/z 111.2 → m/z 93.1) |

| Collision Energy | Optimized for each analyte and internal standard |

4. Data Analysis and Quantification:

-

The concentrations of Analyte X in the unknown samples are determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of Analyte X in the unknown samples is then interpolated from this calibration curve.

Signaling Pathway and Logical Relationship Diagram:

The following diagram illustrates the logical relationship in using an internal standard for correcting analytical variability.

Caption: Correction of variability using an internal standard.

Conclusion

This compound serves as a critical analytical reagent for researchers and drug development professionals. Its use as an internal standard in mass spectrometric-based bioanalysis enables the highly accurate and precise quantification of piperidine-containing compounds in complex biological matrices. The principles of isotope dilution, coupled with robust and validated experimental protocols, ensure the generation of reliable data that is essential for pharmacokinetic assessments and regulatory submissions in the pharmaceutical industry. The continued application of deuterated standards like this compound will undoubtedly remain a cornerstone of modern quantitative analytical science.

References

An In-depth Technical Guide to the Synthesis and Characterization of Piperidin-4-ol-d9

Introduction

Piperidin-4-ol is a key heterocyclic building block in the synthesis of numerous pharmaceuticals and biologically active compounds. The introduction of deuterium at specific positions in a molecule can significantly alter its metabolic profile, often leading to improved pharmacokinetic properties due to the kinetic isotope effect. This guide provides a comprehensive proposed methodology for the synthesis of Piperidin-4-ol-d9, a highly deuterated version of piperidin-4-ol, and outlines the expected analytical characterization of this novel compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Proposed Synthesis of this compound

The proposed synthesis of this compound involves a two-step process starting from a commercially available precursor, N-Boc-4-piperidone. The strategy focuses on first achieving extensive deuteration of the piperidone ring through a base-catalyzed hydrogen-deuterium exchange, followed by a deuteride reduction of the ketone functionality.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-piperidone-d8

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Boc-4-piperidone (1.0 eq) in deuterium oxide (D₂O, 20 eq).

-

H/D Exchange: Add sodium deuteroxide (NaOD, 40% in D₂O, 0.2 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 48-72 hours. The progress of the deuterium exchange can be monitored by ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the α-protons.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with DCl (35% in D₂O). Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone-d8.

Step 2: Synthesis of N-Boc-Piperidin-4-ol-d9

-

Reduction: Dissolve the N-Boc-4-piperidone-d8 (1.0 eq) from the previous step in a mixture of D₂O and methanol-d4 (MeOD) (1:1).

-

Reducing Agent: Cool the solution to 0 °C in an ice bath and add sodium borodeuteride (NaBD₄, 1.5 eq) portion-wise over 30 minutes.[][2]

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of D₂O at 0 °C. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-Piperidin-4-ol-d9.

Step 3: Deprotection to Yield this compound

-

Deprotection: Dissolve the purified N-Boc-Piperidin-4-ol-d9 (1.0 eq) in a solution of deuterated hydrochloric acid (DCl) in D₂O (e.g., 4M).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC.

-

Isolation: Concentrate the reaction mixture under reduced pressure to obtain this compound hydrochloride as a solid. This can be further purified by recrystallization.

Proposed Characterization

The synthesized this compound can be characterized using a combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy to confirm its identity and isotopic purity.

Data Presentation

Table 1: Predicted Quantitative Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₅H₂D₉NO |

| Molecular Weight | 110.20 g/mol |

| Mass Spectrometry | |

| m/z of [M+H]⁺ | 111.21 |

| m/z of [M-D₂O+H]⁺ | 91.19 |

| ¹H NMR (500 MHz, DMSO-d₆) | |

| δ (ppm) | ~8.5-9.5 (broad s, 1H, NH ), ~3.5 (s, 1H, NH ) |

| ¹³C NMR (125 MHz, DMSO-d₆) | |

| δ (ppm) | ~65 (m, C4), ~45 (m, C2/C6), ~35 (m, C3/C5) |

| IR Spectroscopy (cm⁻¹) | |

| O-D Stretch | ~2400-2500 (broad) |

| N-H Stretch | ~3300-3400 |

| C-D Stretch | ~2100-2250 |

Note: The exact chemical shifts in NMR and fragmentation patterns in mass spectrometry are predictive and may vary based on experimental conditions.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a molecular ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 111.21. A common fragmentation pathway for piperidine alcohols is the loss of a water molecule.[3][4] For this compound, the loss of D₂O would result in a fragment ion at m/z 91.19.

NMR Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to be significantly simplified compared to its non-deuterated counterpart. The signals for all the ring protons and the hydroxyl proton should be absent. Depending on the final workup and solvent, a broad singlet corresponding to the two N-H protons (in equilibrium with the deuterated solvent) might be observable.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the three distinct carbon environments in the piperidine ring. Due to the coupling with deuterium (spin I = 1), these signals are expected to appear as multiplets. The chemical shifts should be comparable to those of non-deuterated piperidin-4-ol.

IR Spectroscopy

The infrared (IR) spectrum will provide key evidence for the incorporation of deuterium. The characteristic broad O-H stretching band typically seen around 3300 cm⁻¹ will be replaced by a broad O-D stretching band at a lower frequency, around 2400-2500 cm⁻¹.[5] Similarly, the C-H stretching vibrations usually observed between 2800-3000 cm⁻¹ will be shifted to approximately 2100-2250 cm⁻¹ for the C-D bonds. The N-H stretching vibration is expected to remain in the region of 3300-3400 cm⁻¹.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Characterization Workflow

Caption: Workflow for the analytical characterization of this compound.

References

- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-4-ol is a heterocyclic amine that serves as a crucial structural motif in a multitude of pharmaceutical agents and alkaloids.[1][2] Its derivatives are integral to the development of therapeutics targeting a wide array of conditions. In the pursuit of enhancing drug efficacy and optimizing pharmacokinetic profiles, the strategic substitution of hydrogen with its stable isotope, deuterium, has emerged as a significant strategy in medicinal chemistry.[3][4] This "heavy drug" approach can profoundly influence a molecule's metabolic stability, often by leveraging the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes mediated by enzymes like cytochrome P450.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated piperidin-4-ol, with a focus on piperidin-4-ol-d9. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of how deuteration impacts these fundamental characteristics. The document outlines key quantitative data, presents detailed experimental protocols for their determination, and visualizes complex workflows to support further research and development.

Core Physicochemical Properties: A Comparative Analysis

The introduction of deuterium into the piperidin-4-ol scaffold results in measurable changes to its fundamental physical and chemical properties. While experimental data for every property of every deuterated analogue is not always available, we can infer likely changes based on established principles of isotope effects.[4][6][7] Below is a comparative summary of the key physicochemical properties for piperidin-4-ol and its extensively deuterated analog, this compound.

Table 1: Comparative Physicochemical Properties of Piperidin-4-ol and this compound

| Property | Piperidin-4-ol (Non-deuterated) | This compound | Expected Impact of Deuteration |

| Molecular Formula | C₅H₁₁NO[8][9] | C₅H₂D₉NO[3] | Increase in mass |

| Molecular Weight ( g/mol ) | 101.15[8][9] | 110.20[3] | Increased |

| Melting Point (°C) | 86 - 90[8][9] | Data not available; may be slightly lower[4] | Altered (often slightly lower) |

| Boiling Point (°C) | 108 - 114 (@ 10 mmHg)[8][9] | Data not available; may be slightly higher | Altered (often slightly higher) |

| pKa (Predicted) | 14.94 ± 0.20[9] | Data not available; may be slightly different[6] | Altered (pD = pH + 0.4)[6] |

| logP (Octanol/Water) | Data not available; predicted ~0.84 for piperidine[10] | Data not available; may be slightly lower[4] | Altered (often slightly lower) |

| Water Solubility | Soluble[8][9] | Data not available; may be slightly higher[4] | Altered (often slightly increased) |

| Isotopic Purity (%) | N/A | Typically >98% | N/A |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for drug development. The following sections detail the standard experimental methodologies for characterizing deuterated piperidin-4-ol.

Determination of Isotopic Purity

Isotopic purity, or the extent of deuterium incorporation, is a critical quality attribute. It is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Resolution Mass Spectrometry (HRMS).[11][12][13]

Methodology: Quantitative NMR (qNMR) Spectroscopy [11][14]

-

Sample Preparation: Accurately weigh and dissolve a known amount of the deuterated piperidin-4-ol sample and an internal standard in a non-deuterated solvent (e.g., DMSO).

-

¹H NMR Analysis: Acquire a quantitative ¹H NMR spectrum. The residual proton signals at the deuterated positions are integrated. The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of a signal from a non-deuterated position or the internal standard.

-

²H (Deuterium) NMR Analysis: Acquire a quantitative ²H NMR spectrum. The integral of the deuterium signal is compared to an internal standard of known concentration and isotopic abundance. This provides a direct measure of the deuterium content.

-

Calculation: A combined analysis of ¹H and ²H NMR spectra provides a highly accurate determination of isotopic abundance.[11]

Methodology: High-Resolution Mass Spectrometry (HRMS) [12][13]

-

Sample Infusion: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after liquid chromatography (LC) separation. Electrospray ionization (ESI) is a common technique.[13]

-

Full Scan Mass Spectrum Acquisition: Acquire a high-resolution full scan mass spectrum of the molecular ion.

-

Isotopologue Analysis: Identify and integrate the ion signals corresponding to the different isotopologues (e.g., d0, d1, d2...d9).

-

Purity Calculation: The isotopic purity is calculated from the relative abundance of the desired deuterated isotopologue (d9) compared to the sum of all isotopologue abundances.

Determination of pKa

The acid dissociation constant (pKa) is crucial as it governs the ionization state of a molecule at a given pH, which in turn affects solubility, absorption, and receptor binding. Potentiometric titration is the gold-standard method for pKa determination.[15][16][17]

Methodology: Potentiometric Titration [15][16]

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[15]

-

Sample Preparation: Prepare a solution of the deuterated piperidin-4-ol of known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is limited. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15][16]

-

Titration: Purge the solution with nitrogen to remove dissolved CO₂.[16] Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.[17] The experiment should be performed in triplicate to ensure reproducibility.[15]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is the measure of a compound's lipophilicity, a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for logP determination.[18][19][20]

Methodology: Shake-Flask Method [18][21]

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water (or a suitable buffer, e.g., pH 7.4 PBS) and allowing the phases to separate for at least 24 hours.[18]

-

Sample Addition: Dissolve a known amount of the deuterated piperidin-4-ol in the n-octanol-saturated water phase.

-

Equilibration: Add a precise volume of the water-saturated n-octanol. Seal the container and shake it gently at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or LC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a particular solvent at equilibrium.

Methodology: Shake-Flask Equilibrium Method

-

Sample Preparation: Add an excess amount of the solid deuterated piperidin-4-ol to a known volume of the test solvent (e.g., water, buffer at a specific pH) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

-

Result Expression: The solubility is expressed in units such as mg/mL or µM.

Visualized Workflows and Pathways

The following diagrams, rendered using the DOT language, illustrate the experimental workflows for determining the key physicochemical properties discussed.

Caption: Workflow for Isotopic Purity Determination by NMR and HRMS.

Caption: Experimental Workflow for pKa Determination by Potentiometric Titration.

Caption: Workflow for logP Determination using the Shake-Flask Method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The deuteration of piperidin-4-ol represents a strategic approach to modifying its physicochemical and, consequently, its pharmacokinetic properties. As detailed in this guide, deuterium incorporation leads to predictable changes in molecular weight and more subtle, yet potentially significant, alterations in melting point, pKa, lipophilicity, and solubility.[4] Understanding these shifts is fundamental for the rational design of novel deuterated drug candidates. The standardized protocols and workflows provided herein serve as a robust framework for the accurate characterization of these essential properties, empowering researchers to make data-driven decisions in the drug discovery and development process.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. piperidin-4-ol [chembk.com]

- 9. 4-PIPERIDIOL [chembk.com]

- 10. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 21. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR and Mass Spectrometry of Piperidin-4-ol-d9

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry data for Piperidin-4-ol-d9. It is intended for researchers, scientists, and professionals in drug development who are utilizing deuterated compounds in their studies. This document outlines the theoretical spectral characteristics, detailed experimental protocols for data acquisition, and a generalized workflow for the analysis of this isotopically labeled compound.

Introduction to this compound

Piperidin-4-ol is a heterocyclic compound that serves as a versatile building block in the synthesis of various pharmaceutical agents. The deuterated analog, this compound, where nine hydrogen atoms are replaced by deuterium, is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium substitution can alter the metabolic fate of the molecule, often leading to a longer half-life, a phenomenon known as the "kinetic isotope effect." Accurate analytical characterization of such labeled compounds is crucial for their application in research and development.

Predicted NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The substitution of hydrogen with deuterium significantly alters the NMR spectra.

2.1. ¹H NMR Spectroscopy

Due to the replacement of all nine protons with deuterium, a standard ¹H NMR spectrum of pure this compound is expected to show no signals. The absence of proton resonances is a key indicator of the successful and complete deuteration of the molecule. Any residual signals would indicate incomplete labeling.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. While the chemical shifts will be similar to the non-deuterated Piperidin-4-ol, the coupling of carbon atoms to deuterium (C-D coupling) can lead to splitting of the signals into multiplets. The appearance of these multiplets depends on the number of attached deuterium atoms.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| C4 | ~65-70 | Multiplet (due to C-D coupling) |

| C2, C6 | ~45-50 | Multiplet (due to C-D coupling) |

| C3, C5 | ~35-40 | Multiplet (due to C-D coupling) |

Note: The chemical shift values are estimates based on the non-deuterated compound and may vary depending on the solvent and experimental conditions.

Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular weight will be increased by nine mass units compared to its non-deuterated counterpart.

The molecular formula for non-deuterated Piperidin-4-ol is C₅H₁₁NO, with a molecular weight of approximately 101.15 g/mol .[1][2][3] The molecular formula for this compound is C₅H₂D₉NO.

Table 2: Mass Spectrometry Data for Piperidin-4-ol and this compound

| Compound | Molecular Formula | Exact Mass (Da) |

| Piperidin-4-ol | C₅H₁₁NO | 101.0841 |

| This compound | C₅H₂D₉NO | 110.1394 |

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) for this compound would be observed at m/z 110. The fragmentation pattern will also be shifted, reflecting the presence of deuterium atoms on the fragments.

Experimental Protocols

4.1. NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

4.2. Mass Spectrometry

A general procedure for obtaining an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.[4][5] The sample is volatilized in the ion source.[4][5]

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[4][6] This causes the molecules to ionize and fragment.[4][6]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of this compound.

Caption: Workflow for the analysis of this compound.

References

- 1. 4-Hydroxypiperidine [webbook.nist.gov]

- 2. 4-Hydroxypiperidine [webbook.nist.gov]

- 3. 4-Hydroxypiperidine [webbook.nist.gov]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Strategic Application of Deuterated Piperidines in Pharmaceutical Research: A Technical Guide

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs.[1][2] Its derivatives are crucial in the development of therapeutics for a wide range of conditions, including those targeting the central nervous system and opioid receptors.[3][4][5] The strategic incorporation of deuterium, a stable isotope of hydrogen, into piperidine-containing molecules offers significant advantages in pharmaceutical research, primarily by leveraging the kinetic isotope effect (KIE).[6][7] This guide explores the multifaceted applications of deuterated piperidines, with a focus on their role in enhancing pharmacokinetic profiles, serving as internal standards in bioanalysis, and aiding in mechanistic studies.

Enhancing Metabolic Stability and Pharmacokinetics

One of the most significant applications of deuteration in drug discovery is the enhancement of a drug candidate's metabolic stability.[3][6] The substitution of hydrogen with deuterium at a site of metabolic oxidation can slow down the rate of metabolism due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[6] This phenomenon, known as the kinetic isotope effect, can lead to a more favorable pharmacokinetic profile.

Key Advantages of Deuteration for Pharmacokinetics:

-

Increased Half-Life: Slower metabolism can extend the drug's duration of action in the body.[6]

-

Reduced Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the formation of potentially toxic byproducts.[6]

-

Improved Bioavailability: A reduction in first-pass metabolism can lead to higher systemic exposure of the drug.[6]

-

Lower Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[3][6]

The first deuterated drug to receive FDA approval was Deutetrabenazine, a testament to the therapeutic potential of this strategy.[8]

Illustrative Pharmacokinetic Data

The following table presents hypothetical comparative pharmacokinetic data for a generic piperidine-containing drug and its deuterated analog, illustrating the potential impact of deuteration.

| Parameter | Non-Deuterated Drug | Deuterated Drug | Percentage Change |

| Half-Life (t½) | 4 hours | 8 hours | +100% |

| Maximum Concentration (Cmax) | 150 ng/mL | 180 ng/mL | +20% |

| Area Under the Curve (AUC) | 600 ng·h/mL | 1200 ng·h/mL | +100% |

| Clearance (CL) | 10 L/h | 5 L/h | -50% |

This data is illustrative and intended to demonstrate the potential effects of deuteration.

Experimental Protocol: In Vitro Metabolic Stability Assay

A common method to assess the metabolic stability of a compound is through incubation with liver microsomes.

Objective: To compare the metabolic stability of a non-deuterated piperidine compound with its deuterated analog (e.g., Piperidin-4-ol-d9).

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a master mix containing phosphate buffer, NADPH regenerating system, and HLM.

-

Compound Addition: Add the test compounds (deuterated and non-deuterated) to separate incubation mixtures at a final concentration of 1 µM.

-

Initiate Reaction: Start the metabolic reaction by pre-warming the mixture to 37°C and adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life.

Deuterated Internal Standards for Bioanalysis

Deuterated compounds are considered the gold standard for use as internal standards (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[10][11]

Advantages of Deuterated Internal Standards:

-

Co-elution with Analyte: The deuterated IS co-elutes with the non-labeled analyte, which helps to compensate for matrix effects and variations in ionization efficiency.[9][11]

-

Similar Extraction Recovery: The IS and analyte exhibit almost identical recovery during sample extraction procedures.[11]

-

Improved Accuracy and Precision: The use of a deuterated IS significantly enhances the accuracy and precision of quantitative bioanalytical methods.[9]

Experimental Protocol: Bioanalytical Method Using a Deuterated Internal Standard

Objective: To accurately quantify the concentration of a piperidine-containing drug in a biological matrix (e.g., plasma) using its deuterated analog (e.g., this compound) as an internal standard.

Materials:

-

Biological matrix (e.g., human plasma)

-

Analyte (non-deuterated drug)

-

Deuterated internal standard (e.g., this compound)

-

Extraction solvent (e.g., ethyl acetate)

-

Reconstitution solvent

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume of plasma sample, add a fixed amount of the deuterated internal standard solution.

-

Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the reconstitution solvent.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Develop a chromatographic method to achieve separation of the analyte and IS from matrix components.

-

Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated IS. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

-

-

Quantification:

-

Calculate the peak area ratio of the analyte to the deuterated internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the analyte in a series of calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mechanistic and Drug Metabolism Studies

Deuterated compounds are invaluable tools for elucidating drug metabolism pathways and reaction mechanisms.[12] By strategically placing deuterium labels on a molecule, researchers can track the metabolic fate of a drug and identify the specific sites of metabolism.[12] This information is critical for understanding a drug's disposition and for designing new molecules with improved metabolic properties.[12]

Visualizing the Kinetic Isotope Effect in Metabolism

The following diagram illustrates how the kinetic isotope effect can alter the metabolic pathway of a hypothetical piperidine-containing drug.

Workflow for a Bioanalytical Assay Using a Deuterated Internal Standard

This diagram outlines the typical workflow for a quantitative bioanalytical assay employing a deuterated internal standard.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IL204884A0 - Piperidine-pyridine compounds, pharmaceutical compositions containing them and use thereof in the manufacture of medicaments for treating or preventing diseases in animals - Google Patents [patents.google.com]

- 6. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. texilajournal.com [texilajournal.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

The Strategic Role of Deuterated Compounds in Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern pharmaceutical research, the quest for developing safer and more effective drugs is perpetual. One of the most innovative and successful strategies to emerge in recent decades is the use of deuterated compounds. By strategically replacing hydrogen atoms with their stable isotope, deuterium, medicinal chemists can fine-tune the metabolic properties of a drug molecule. This seemingly subtle modification can lead to significant improvements in a drug's pharmacokinetic profile, enhancing its efficacy and safety. This technical guide provides a comprehensive overview of the principles, applications, and methodologies related to the use of deuterated compounds in drug metabolism studies, offering a valuable resource for professionals in drug discovery and development.

The Core Principle: The Kinetic Isotope Effect (KIE)

The fundamental rationale for employing deuterated compounds in drug metabolism studies lies in the Kinetic Isotope Effect (KIE) . Deuterium, with a proton and a neutron in its nucleus, is twice as heavy as protium (the most common isotope of hydrogen). This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate when C-H bond cleavage is the rate-determining step of a metabolic reaction.[2] This phenomenon is particularly relevant in drug metabolism, as many enzymatic reactions, especially those catalyzed by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds.[3][4]

The magnitude of the KIE is expressed as the ratio of the reaction rate constants for the non-deuterated (kH) and deuterated (kD) compounds:

KIE = kH / kD

A primary KIE greater than 1 indicates that the C-H bond is broken in the rate-determining step and that deuteration has slowed the reaction.[2] This effect can be harnessed to improve a drug's metabolic stability and pharmacokinetic properties.[3][5]

Applications in Drug Metabolism and Pharmacokinetics (DMPK)

The application of the KIE through deuteration offers several advantages in drug development, primarily by enhancing a drug's metabolic stability.[6] This can lead to:

-

Increased Half-Life (t½): A slower rate of metabolism results in the drug remaining in the body for a longer period.[7]

-

Greater Drug Exposure (AUC): A longer half-life and reduced clearance lead to a higher overall exposure of the body to the drug.[6]

-

Reduced Dosing Frequency: Drugs with longer half-lives can be administered less often, improving patient compliance.[7]

-

Lower Pill Burden: Enhanced exposure may allow for smaller doses to achieve the same therapeutic effect.

-

Altered Metabolite Profile: Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites, potentially improving the drug's safety profile.[8]

Quantitative Data Presentation

The impact of deuteration on pharmacokinetic parameters is well-documented for several drugs. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine in Healthy Volunteers [9][10][11][12]

| Parameter | Deutetrabenazine (25 mg) | Tetrabenazine (25 mg) | Fold Change (Deuterated/Non-deuterated) |

| Total Active Metabolites (α+β-HTBZ) | |||

| Cmax (ng/mL) | ~15 | ~21 | ~0.7 |

| AUC0–inf (ng·h/mL) | ~280 | ~140 | ~2.0 |

| t½ (h) | ~9-11 | ~4-8 | ~2.0 |

| Active Metabolites (Steady State) | |||

| Half-life (h) | Longer | Shorter | 3- to 4-fold increase |

| Peak-to-trough fluctuations | Lower | Higher | 11-fold decrease |

Table 2: In Vitro Metabolic Stability of a Pan-genotypic HCV NS5B Polymerase Inhibitor and its Deuterated Analogs [13]

| Compound | Human Liver Microsomes t½ (min) | Cynomolgus Monkey Liver Microsomes t½ (min) |

| Non-deuterated | 25 | 18 |

| Deuterated Analog 1 | 40 | 35 |

| Deuterated Analog 2 (BMT-052) | 55 | 45 |

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog.[14]

Objective: To determine the rate of disappearance of the test compounds when incubated with liver microsomes, a primary source of drug-metabolizing enzymes.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Positive control (a compound with known metabolic instability)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Liver microsomes (human or other species)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile (ACN) containing a deuterated internal standard for quenching the reaction and for sample processing.[15]

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw liver microsomes on ice.

-

Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).

-

Prepare working solutions of the test compounds and positive control in buffer at the final desired concentration (e.g., 1 µM).

-

Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension to the appropriate wells.

-

Add the test compound working solutions and the positive control to their respective wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (time = 0).

-

-

Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation wells.

-

Immediately add the aliquot to a separate 96-well plate containing ice-cold ACN with the deuterated internal standard to stop the reaction and precipitate proteins.[15]

-

-

Sample Processing:

-

Vortex the quenching plate and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the deuterated internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the test compound to the internal standard for each time point.

-

Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of the linear portion of this curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Compare the t½ values between the deuterated and non-deuterated compounds.

-

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an in vivo pharmacokinetic study to compare the profiles of a deuterated compound and its non-deuterated analog.[16][17]

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a test compound and its deuterated analog following oral administration to rats.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Vehicle for drug administration (e.g., a solution of 0.5% methylcellulose)

-

Sprague-Dawley rats (or other appropriate strain)

-

Oral gavage needles

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

-

Pharmacokinetic analysis software

Procedure:

-

Dosing:

-

Fast the rats overnight before dosing.

-

Administer a single oral dose of the deuterated or non-deuterated compound to separate groups of rats.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Prepare plasma samples for analysis (e.g., protein precipitation with ACN containing a deuterated internal standard).

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent drug at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to analyze the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.

-

Compare the pharmacokinetic parameters between the deuterated and non-deuterated compounds.

-

Visualizing Metabolic Pathways and Experimental Workflows

Cytochrome P450 Catalytic Cycle and the Impact of Deuteration

The following diagram illustrates the generalized catalytic cycle of cytochrome P450 enzymes and highlights the step affected by deuteration.

Experimental Workflow for Evaluating a Deuterated Drug Candidate

The following diagram outlines a typical workflow for the preclinical evaluation of a deuterated drug candidate.[16]

Deucravacitinib Metabolism and the Role of Deuteration

Deucravacitinib is a deuterated drug approved for the treatment of plaque psoriasis.[18][19] Deuteration of the N-methyl amide moiety was designed to reduce the formation of a less selective N-demethylated metabolite.[20]

Synthesis and Use of Deuterated Internal Standards

Deuterated compounds are invaluable as internal standards in bioanalytical methods, particularly in LC-MS/MS.[15][21] Their chemical identity to the analyte ensures they co-elute and experience similar matrix effects, allowing for accurate quantification.[22]

General Synthesis Workflow

The synthesis of deuterated internal standards typically involves either direct H/D exchange or de novo synthesis using deuterated starting materials.[23]

Conclusion

The strategic incorporation of deuterium into drug molecules represents a powerful and proven approach to optimizing drug metabolism and pharmacokinetics. By leveraging the kinetic isotope effect, researchers can enhance metabolic stability, increase drug exposure, and improve the safety profile of therapeutic agents. The successful development and approval of deuterated drugs like deutetrabenazine and deucravacitinib underscore the clinical and commercial viability of this strategy. As our understanding of drug metabolism continues to grow, the use of deuterated compounds will undoubtedly play an increasingly important role in the design of next-generation medicines. This technical guide provides a solid foundation for researchers and drug development professionals to explore and apply the principles of deuteration in their own work, ultimately contributing to the advancement of pharmacotherapy.

References

- 1. Non-Clinical Evaluations of Deucravacitinib and Janus Kinase Inhibitor Specificity in Inflammatory or Homeostatic Pathways - ACR Meeting Abstracts [acrabstracts.org]

- 2. Portico [access.portico.org]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. admescope.com [admescope.com]

- 18. acs.digitellinc.com [acs.digitellinc.com]

- 19. Deuterated drug - Wikipedia [en.wikipedia.org]

- 20. Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. resolvemass.ca [resolvemass.ca]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Utilizing Piperidin-4-ol-d9 as a Tracer in Metabolic Studies

This guide provides a comprehensive overview of the principles, methodologies, and applications of this compound as a stable isotope-labeled tracer in metabolic research. While direct literature on this specific deuterated analog is limited, this document synthesizes information from structurally related compounds to offer a robust framework for its use.

Introduction: The Role of Deuterated Tracers in Metabolism

Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with its heavier isotope, deuterium, creates a tracer that is chemically identical to the parent compound but distinguishable by mass spectrometry. This compound, with nine deuterium atoms, offers a significant mass shift, facilitating its unambiguous detection and quantification in complex biological matrices.

The primary advantage of using deuterated tracers lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. This property can be exploited to:

-

Elucidate metabolic pathways: By comparing the metabolism of the deuterated and non-deuterated compound, the sites of metabolic attack can be identified.

-

Improve pharmacokinetic profiles: In some cases, deuteration can slow down metabolism, leading to increased drug exposure and a longer half-life.

-

Quantify metabolite formation: The use of a deuterated internal standard allows for precise quantification of metabolites.

Predicted Metabolic Pathways of Piperidin-4-ol

Based on the extensive literature on the metabolism of piperidine-containing pharmaceuticals, the metabolic fate of Piperidin-4-ol is anticipated to proceed through several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).

Caption: Predicted metabolic pathways for this compound.

Quantitative Data Analysis

The use of this compound as a tracer allows for the generation of precise quantitative data on its disposition. The following table provides an example of pharmacokinetic parameters that could be obtained from a study in a preclinical species.

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |

| This compound | 1250 | 0.5 | 5800 | 2.1 |

| Piperidin-4-one-d8 | 320 | 1.0 | 1500 | 3.5 |

| This compound Glucuronide | 850 | 2.0 | 9700 | 4.8 |

Experimental Protocols

In Vitro Metabolism with Liver Microsomes

Objective: To identify the primary oxidative metabolites of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard (e.g., a structurally similar deuterated compound)

Procedure:

-

Pre-warm HLM and phosphate buffer to 37°C.

-

In a 96-well plate, combine HLM, buffer, and this compound (final concentration 1 µM).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for 60 minutes.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS/MS.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites.

Animals:

-

Male Sprague-Dawley rats (n=3 per time point)

Dosing:

-

Administer a single oral dose of this compound (10 mg/kg).

Sample Collection:

-

Collect blood samples at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Process blood to plasma and store at -80°C.

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

-

Vortex and centrifuge.

-

Analyze the supernatant by LC-MS/MS.

Caption: Experimental workflow for metabolic studies of this compound.

Analytical Methodology: LC-MS/MS

The analysis of this compound and its metabolites is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

-

Chromatography: A reversed-phase C18 column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is recommended.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is ideal. Multiple Reaction Monitoring (MRM) should be used for quantification, with specific precursor-product ion transitions for each analyte and the internal standard.

Conclusion

This compound is a valuable tool for in-depth metabolic investigations. Its use as a tracer, combined with modern analytical techniques, allows for the precise elucidation of metabolic pathways and the accurate quantification of the parent compound and its metabolites. The methodologies and predictive information provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust metabolic studies.

An In-depth Technical Guide to the Safe Handling of Piperidin-4-ol-d9

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for Piperidin-4-ol-d9. The information is compiled from available safety data for the non-deuterated analogue, Piperidin-4-ol, and general principles for handling isotopically labeled compounds. It is intended for use by trained professionals in a laboratory or research setting. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and national safety regulations.

Introduction

This compound is a deuterated form of Piperidin-4-ol, a heterocyclic compound that serves as a building block in the synthesis of various pharmaceutical agents. The incorporation of deuterium isotopes can be a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies to investigate metabolic pathways and potential kinetic isotope effects. While deuteration does not significantly alter the fundamental chemical properties of a molecule, it is crucial to handle all chemical substances with appropriate care. This guide provides detailed safety and handling protocols for this compound, based on the known hazards of its parent compound and related structures.

Hazard Identification and Classification

Based on the data for the non-deuterated analogue, Piperidin-4-ol, the primary hazards are associated with its potential for skin and eye irritation, and toxicity if ingested or inhaled. The GHS classification for similar compounds suggests the following potential hazards.

Table 1: GHS Hazard Classification (Proxy from Piperidin-4-ol and Piperidine)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1][3] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1][3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1][2] |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[1][3] |

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to those of Piperidin-4-ol.

Table 2: Physical and Chemical Properties of Piperidin-4-ol

| Property | Value |

| Appearance | White to creamy-white crystalline powder.[4] |

| Melting Point | 137 - 140 °C.[4][5] |

| Boiling Point | 344.5 ± 42.0 °C (Predicted).[5] |

| Water Solubility | 340 mg/L.[5] |

| pH | 10 (Saturated solution in H2O at 20°C).[5] |

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A critical aspect of safe handling involves the consistent use of appropriate personal protective equipment.

Caption: Required Personal Protective Equipment Workflow.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[2]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Spill and Leak Procedures

In the event of a spill, follow these steps:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the substance. Avoid generating dust.

-

Collection: Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal.[2]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Caption: Spill Response Logical Flow.

First-Aid Measures

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |

Storage and Disposal

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

-

Store in a corrosives area.[2]

Disposal

-

Dispose of this substance and its container in accordance with all local, regional, national, and international regulations.

-

Do not allow the product to enter drains or waterways.[1]

General Safety Principles for Isotopically Labeled Compounds

While this compound is labeled with a stable isotope and is not radioactive, good practices for handling isotopically labeled compounds should be followed to prevent cross-contamination and ensure experimental integrity.[6][7]

-

Clear Labeling: All containers should be clearly labeled with the compound name, isotopic label, and any known hazards.[8]

-

Designated Areas: Use designated areas for handling and storing isotopically labeled compounds to prevent contamination of other experiments.[6]

-

Dedicated Equipment: Whenever possible, use dedicated glassware, spatulas, and other equipment for handling the labeled compound.

-

Waste Segregation: Segregate waste containing the deuterated compound from other chemical waste streams.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]

- 5. 4-(4-Chlorophenyl)piperidin-4-ol - Safety Data Sheet [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. documents.manchester.ac.uk [documents.manchester.ac.uk]

Methodological & Application

Application Note: A Guide to Utilizing Piperidin-4-ol-d9 as an Internal Standard for Accurate Quantification of Piperidin-4-ol by LC-MS/MS

Audience: Researchers, scientists, and professionals in drug development.

Introduction

Piperidin-4-ol is a key building block and metabolite in the synthesis of numerous pharmaceutical compounds. Accurate quantification of Piperidin-4-ol in complex biological matrices is often crucial for pharmacokinetic, toxicokinetic, and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its sensitivity and selectivity, making it the method of choice for such bioanalytical challenges. The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision in LC-MS/MS quantification.[1][2] This application note provides a detailed protocol for the use of Piperidin-4-ol-d9 as an internal standard for the reliable quantification of Piperidin-4-ol.

Deuterated internal standards, such as this compound, are ideal for isotope dilution mass spectrometry.[3] Since they are chemically identical to the analyte, they co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer's source.[2][3] This allows for effective compensation for variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response, leading to highly reliable and reproducible quantitative data.[1][2]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a robust quantification method where a known amount of an isotopically labeled version of the analyte (the internal standard) is added to the sample. The ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard is then measured. This ratio is directly proportional to the concentration of the analyte in the sample. Because the analyte and the internal standard behave almost identically during the analytical process, any sample loss or variation in signal intensity will affect both compounds equally, thus preserving the accuracy of the ratio and the final calculated concentration.

Experimental Protocols

This section details the methodologies for sample preparation, instrument setup, and data analysis for the quantification of Piperidin-4-ol using this compound as an internal standard.

1. Materials and Reagents

-

Piperidin-4-ol (analyte) reference standard

-

This compound (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Control matrix (e.g., human plasma, urine)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Piperidin-4-ol and this compound into separate volumetric flasks.

-

Dissolve in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Piperidin-4-ol by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. These will be used to create the calibration curve.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the internal standard stock solution.

-

3. Sample Preparation (Protein Precipitation for Plasma)

This protocol is a general guideline for plasma samples and should be optimized for specific matrices.

-

Label microcentrifuge tubes for each calibrator, quality control (QC) sample, and unknown sample.

-

Add 50 µL of the appropriate matrix (plasma) to each tube.

-

Spike with the Piperidin-4-ol working standards for the calibration curve and QC samples.

-

Add 20 µL of the this compound working internal standard solution to all tubes (except for blank matrix samples used to assess interferences).

-

Add 150 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Method Development and Analysis

-

Chromatography:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Develop a gradient to ensure the analyte and internal standard are well-retained, separated from matrix components, and co-elute.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: Maintain at a constant temperature (e.g., 40 °C).

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for piperidine-containing compounds.

-

Parameter Optimization: Infuse a solution of Piperidin-4-ol and this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential).

-

MRM Transition Selection: Identify the precursor ion (typically [M+H]+) and the most stable and abundant product ions for both the analyte and the internal standard. A mass shift corresponding to the number of deuterium atoms should be observed for the internal standard.

-

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters (Hypothetical)

| Parameter | Piperidin-4-ol (Analyte) | This compound (Internal Standard) |

| Precursor Ion (m/z) | 102.1 | 111.2 |

| Product Ion (m/z) - Quantifier | 84.1 | 93.1 |

| Product Ion (m/z) - Qualifier | 67.1 | 72.1 |

| Collision Energy (eV) | 15 | 15 |

| Retention Time (min) | 2.5 | 2.5 |

Table 2: Sample Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |

| 1 | 1,520 | 510,000 | 0.003 |

| 5 | 7,650 | 515,000 | 0.015 |

| 10 | 15,300 | 512,000 | 0.030 |

| 50 | 75,800 | 508,000 | 0.149 |

| 100 | 151,000 | 511,000 | 0.295 |

| 500 | 755,000 | 509,000 | 1.483 |

| 1000 | 1,520,000 | 513,000 | 2.963 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical principle of using an internal standard.

Caption: Experimental workflow for quantification.

Caption: Logic of internal standard correction.

References

Application Note and Protocol: Preparation of Piperidin-4-ol-d9 Standard Solutions for LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is a widely accepted practice to ensure accuracy and precision.[1][2] Deuterated standards, such as Piperidin-4-ol-d9, are ideal internal standards because they exhibit nearly identical physicochemical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency.[2][3] This co-elution behavior allows for effective correction of matrix effects and variations in sample processing and instrument response, leading to highly reliable and reproducible quantitative data.[1][4]

This document provides a detailed protocol for the preparation of stock and working standard solutions of this compound for use in LC-MS applications. The procedures outlined below are intended to serve as a guide and may be adapted based on specific experimental requirements and the concentration range of the analyte being quantified.

Materials and Reagents

-

This compound (purity ≥ 98%)

-

Methanol (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Volumetric flasks (Class A)

-

Adjustable micropipettes (calibrated)

-

Pipette tips

-

Analytical balance (readable to 0.01 mg)

-

Amber glass vials with screw caps

-

Vortex mixer

-

Ultrasonic bath

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

A stock solution is a concentrated solution from which working standards are prepared.

-

Accurately weigh approximately 10 mg of this compound powder using an analytical balance.

-

Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

-

Add approximately 7 mL of LC-MS grade methanol to the flask.

-

Vortex and sonicate the solution for 5-10 minutes to ensure complete dissolution of the powder.

-

Allow the solution to return to room temperature.

-

Add methanol to the flask up to the 10 mL mark.

-

Invert the flask several times to ensure homogeneity.

-

Transfer the stock solution to a labeled amber glass vial for storage.